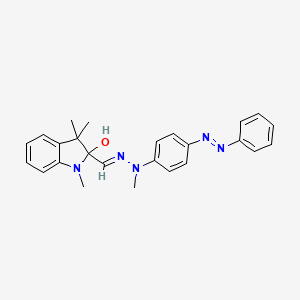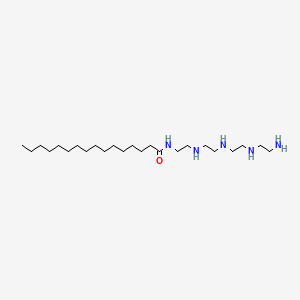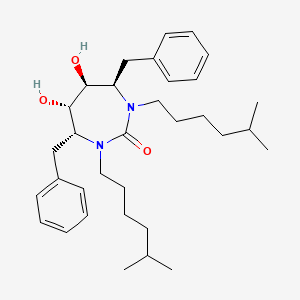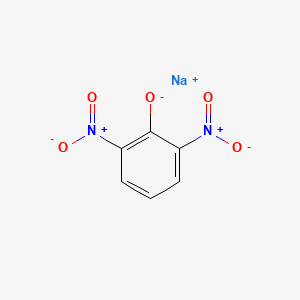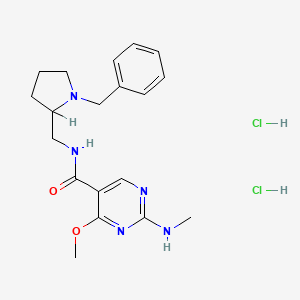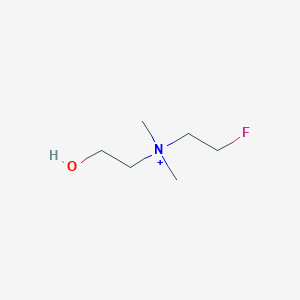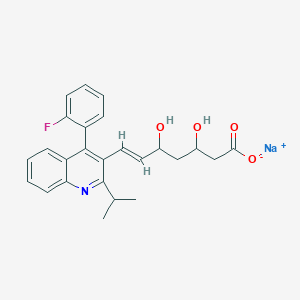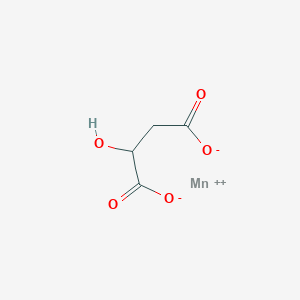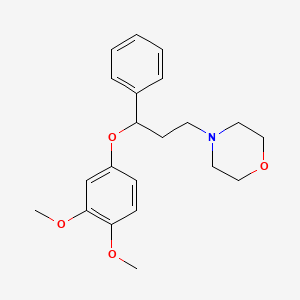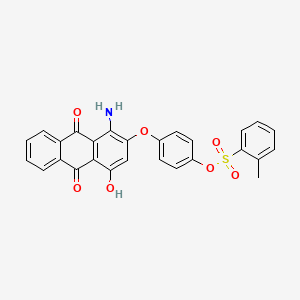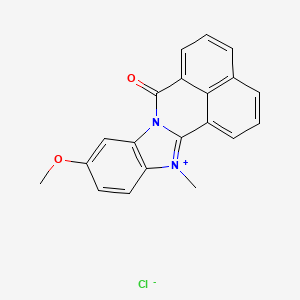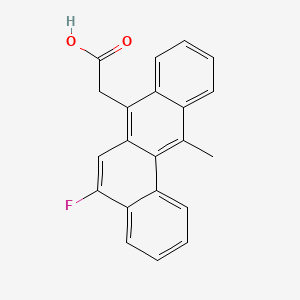
Benz(a)anthracene-7-acetic acid, 5-fluoro-12-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benz(a)anthracene-7-acetic acid, 5-fluoro-12-methyl- is a polycyclic aromatic hydrocarbon derivative This compound is known for its complex structure, which includes multiple fused aromatic rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benz(a)anthracene-7-acetic acid, 5-fluoro-12-methyl- typically involves multi-step organic reactionsCommon reagents used in these reactions include halogenating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. when produced on a larger scale, the process involves similar synthetic routes with optimization for yield and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Benz(a)anthracene-7-acetic acid, 5-fluoro-12-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: Involves the addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups, such as halogens or alkyl groups
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO₂)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while reduction can produce hydro derivatives .
Applications De Recherche Scientifique
Benz(a)anthracene-7-acetic acid, 5-fluoro-12-methyl- has several applications in scientific research:
Chemistry: Used as a model compound to study polycyclic aromatic hydrocarbons and their reactivity.
Biology: Investigated for its interactions with biological macromolecules, such as DNA and proteins.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical properties.
Industry: Utilized in the development of advanced materials and chemical processes
Mécanisme D'action
The mechanism of action of Benz(a)anthracene-7-acetic acid, 5-fluoro-12-methyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form adducts with DNA, leading to potential mutagenic and carcinogenic effects. It also interacts with various signaling pathways, influencing cellular processes such as apoptosis and proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benz(a)anthracene: A parent compound with similar aromatic structure but lacking the acetic acid, fluorine, and methyl groups.
Benz(a)anthracene-7-acetic acid: Similar structure but without the fluorine and methyl substitutions.
Benz(a)anthracene-5-fluoro-7-methyl-: Similar structure but with different positions of the functional groups .
Uniqueness
Benz(a)anthracene-7-acetic acid, 5-fluoro-12-methyl- is unique due to its specific substitutions, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
903-44-6 |
|---|---|
Formule moléculaire |
C21H15FO2 |
Poids moléculaire |
318.3 g/mol |
Nom IUPAC |
2-(5-fluoro-12-methylbenzo[a]anthracen-7-yl)acetic acid |
InChI |
InChI=1S/C21H15FO2/c1-12-13-6-2-3-7-14(13)17(11-20(23)24)18-10-19(22)15-8-4-5-9-16(15)21(12)18/h2-10H,11H2,1H3,(H,23,24) |
Clé InChI |
XJYHZFFIQLKLAZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C3=CC=CC=C3C(=CC2=C(C4=CC=CC=C14)CC(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


